molecular formula C14H12FNO2 B5839457 N-[(2-fluorophenyl)methoxy]benzamide

N-[(2-fluorophenyl)methoxy]benzamide

Cat. No.: B5839457
M. Wt: 245.25 g/mol
InChI Key: ZHKYHYOWOSZPNH-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methoxy]benzamide is a benzamide derivative featuring a 2-fluorophenylmethoxy substituent. This compound is characterized by its unique electronic and steric properties due to the fluorine atom on the phenyl ring and the methoxy linker. Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism . In synthetic chemistry, derivatives of this scaffold have demonstrated stability under basic conditions, as seen in control reactions where similar structures like N-(2-fluorophenyl)benzamide (73) remained unreactive at elevated temperatures .

Properties

IUPAC Name

N-[(2-fluorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-13-9-5-4-8-12(13)10-18-16-14(17)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKYHYOWOSZPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methoxy]benzamide typically involves the condensation of 2-fluorophenylmethanol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as diatomite earth immobilized with ionic liquids, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.

    Reduction: Formation of N-[(2-fluorophenyl)methoxy]aniline.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-[(2-fluorophenyl)methoxy]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methoxy]benzamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Modifications

The following table summarizes key structural variations and their impacts:

Compound Substituents Key Properties Biological/Functional Relevance References
N-[(2-Fluorophenyl)methoxy]benzamide 2-Fluorophenylmethoxy High electronegativity, metabolic stability, hydrogen-bonding capability Potential enzyme inhibition, drug scaffolds
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2,3-Difluorophenyl Enhanced lipophilicity, stronger F···H-N interactions Improved crystallinity, antimicrobial leads
2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide 3-Trifluoromethylphenyl, 2-hydroxy Electron-withdrawing CF₃ group, acidic hydroxyl group Antioxidant activity, hydrazone synthesis
2-Methoxy-N-[2-(trifluoromethyl)phenyl]benzamide 2-Trifluoromethylphenyl, 2-methoxy Resonance donation (MeO), steric bulk (CF₃) Glucosidase inhibition, fluorescence studies
MS-275 (N-(2-aminophenyl)-4-[...]benzamide) 2-Aminophenyl, pyridinyl-methoxy HDAC inhibition, brain region selectivity Antipsychotic adjunct, epigenetic regulation

Physicochemical Properties

  • Hydrogen Bonding : Fluorine and methoxy groups promote intermolecular interactions. For example, N-(2,4-difluorophenyl)-2-fluorobenzamide forms robust F···H-N bonds in crystal lattices .
  • Solubility and Lipophilicity : Trifluoromethyl groups increase lipophilicity (logP), whereas hydroxyl groups enhance aqueous solubility. This balance is critical for bioavailability .

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